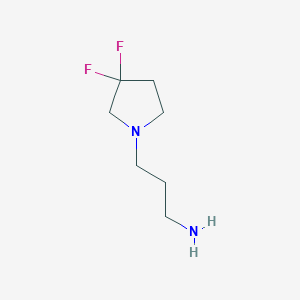
1-Pyrrolidinepropanamine, 3,3-difluoro-
Overview
Description
1-Pyrrolidinepropanamine, 3,3-difluoro- is a chemical compound that belongs to the class of amphetamines. . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two fluorine atoms attached to the propanamine chain. The presence of fluorine atoms often enhances the biological activity of the compound due to their unique physicochemical properties .
Preparation Methods
1-Pyrrolidinepropanamine, 3,3-difluoro- can be synthesized through various methods. One efficient route involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) . Industrial production methods may involve similar catalytic processes, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
1-Pyrrolidinepropanamine, 3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinepropanamine, 3,3-difluoro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various fluorinated pyrrolidine derivatives, which are important in medicinal chemistry.
Biology: The compound’s fluorinated structure enhances its biological activity, making it useful in studying biological processes and developing bioactive molecules.
Medicine: Fluorinated compounds like 1-Pyrrolidinepropanamine, 3,3-difluoro- are often explored for their potential therapeutic properties, including antifungal and antiviral activities.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanamine, 3,3-difluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound play a crucial role in enhancing its binding affinity to target proteins, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Pyrrolidinepropanamine, 3,3-difluoro- can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.
Fluorinated compounds: Other fluorinated pyrrolidine derivatives, such as 3,3,4-trifluoropyrrolidinyl derivatives, exhibit similar properties but may have different biological activities and applications.
The uniqueness of 1-Pyrrolidinepropanamine, 3,3-difluoro- lies in its specific fluorination pattern, which significantly influences its chemical and biological properties.
Properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)2-5-11(6-7)4-1-3-10/h1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYKPKAAWBCSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
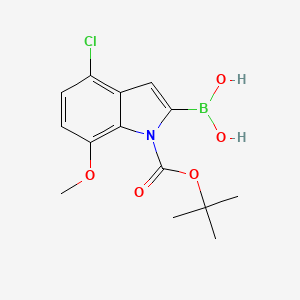
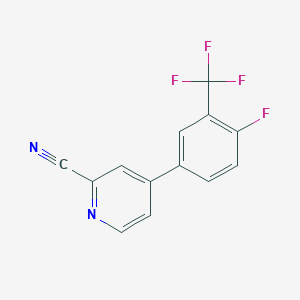
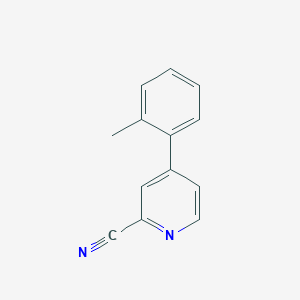
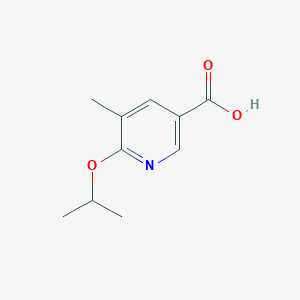
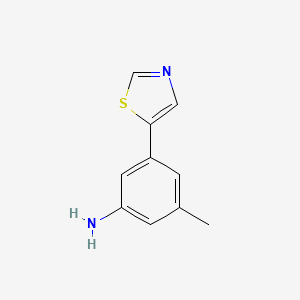
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)
![4-[2-(dimethylamino)ethoxy]-2-methoxyaniline](/img/structure/B1396855.png)
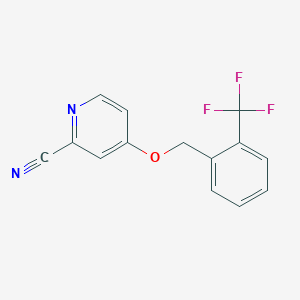
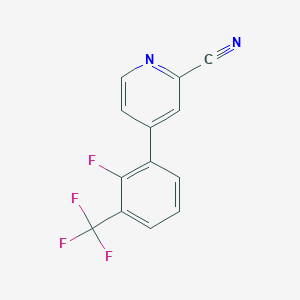
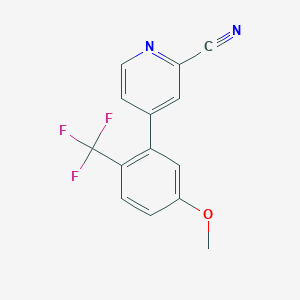
![2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-](/img/structure/B1396863.png)
![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)
